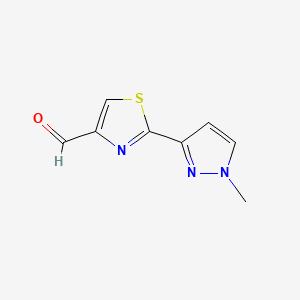

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-11-3-2-7(10-11)8-9-6(4-12)5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQRDJYGTUFMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NC(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carbaldehyde, which is then reacted with a thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazole or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid, while reduction would yield the corresponding alcohol .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde and its analogs:

Key Comparative Insights:

Heteroaromatic Moieties: The pyridine group in 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde introduces basic nitrogen, which may improve aqueous solubility compared to the methylpyrazole analog .

Positional Isomerism

- The positional shift of the methylpyrazole group from thiazole-2 (as in 4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde ) to thiazole-4 alters steric and electronic profiles, impacting interactions with enzymatic targets .

Thiazole-4-carbaldehydes with aryl substituents (e.g., bromophenyl) are often prioritized in drug discovery for their stability and synthetic versatility .

Synthetic Accessibility

- The target compound can be synthesized via methods analogous to those for 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde , such as Vilsmeier-Haack formylation or condensation reactions .

- Propargylation and cyclization strategies, as described for related pyrazole-thiazole derivatives, are also applicable .

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

- Molecular Formula : C8H8N3OS

- CAS Number : 1339381-50-8

- Structure : The compound features a thiazole ring fused with a pyrazole moiety, which is known for its pharmacological significance.

Synthesis

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. The specific synthetic pathways can vary, but they generally include the formation of the thiazole and pyrazole rings followed by aldehyde functionalization.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including:

- Lung Cancer : Inhibition of cell proliferation was noted in A549 cells.

- Breast Cancer : Compounds showed efficacy against MDA-MB-231 cells.

- Prostate Cancer : Antitumor activity was observed in LNCaP cells.

Table 1 summarizes the IC50 values for different cancer cell lines:

Antimicrobial Activity

The pyrazole and thiazole moieties are also recognized for their antimicrobial properties. In vitro studies have indicated that compounds similar to 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde exhibit activity against various bacterial strains and fungi.

Anti-inflammatory Properties

Research has indicated that compounds with a similar structure can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation.

Study 1: Antitumor Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer potential. Among these, 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole derivatives displayed notable antiproliferative effects against several cancer types through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of thiazole derivatives, including those with pyrazole substitutions. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde?

The synthesis typically involves multi-step routes combining pyrazole and thiazole moieties. Key methods include:

- Claisen-Schmidt Condensation : Reacting pyrazole-4-carbaldehydes with ketones or aldehydes under basic conditions to form α,β-unsaturated carbonyl intermediates .

- Vilsmeier-Haack Reaction : Formylation of pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the thiazole C4 position .

- Nucleophilic Substitution : For example, substituting a chlorine atom in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a phenol derivative in the presence of K₂CO₃ .

Methodological Tip : Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-oxidation or dimerization). Use TLC or HPLC to monitor reaction progress.

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole/pyrazole ring protons (e.g., pyrazole C3-H at δ ~6.5–7.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and confirm regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Data Interpretation : Compare spectral data with literature values for analogous pyrazole-thiazole hybrids to identify discrepancies (e.g., solvent-induced shifts) .

Advanced: How can mechanistic insights improve the Vilsmeier-Haack reaction yield for this compound?

The Vilsmeier-Haack reaction’s efficiency depends on:

- Electrophilic Activation : POCl₃ activates DMF to form the chloroiminium ion, which reacts with the pyrazole-thiazole precursor. Excess POCl₃ may lead to over-chlorination, while insufficient amounts reduce formylation .

- Temperature Control : Maintain 0–5°C during reagent mixing to prevent side reactions, then gradually warm to 60–80°C for formylation .

Troubleshooting : If yields are low, substitute DMF with N-methylformamide or adjust solvent polarity (e.g., dichloroethane vs. THF) to stabilize intermediates .

Advanced: How to address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data may arise from:

- Tautomerism : The aldehyde group can participate in keto-enol tautomerism, altering peak positions. Use deuterated DMSO or CDCl₃ to stabilize the dominant form .

- Crystallographic vs. Solution-State Data : Solid-state (X-ray) structures may differ from solution (NMR) due to packing effects. Perform DFT calculations to model solution conformers .

Validation Strategy : Cross-reference with high-resolution crystallography and variable-temperature NMR to resolve ambiguities .

Advanced: What role does this compound play in designing bioactive heterocycles?

- Antimicrobial Scaffolds : The thiazole-pyrazole core exhibits antibacterial activity by targeting bacterial membrane proteins or enzymes (e.g., dihydrofolate reductase) .

- Structure-Activity Relationship (SAR) Studies : Modify the aldehyde group to hydrazones or oximes (e.g., via condensation with hydroxylamine) to enhance bioavailability .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, as demonstrated for similar thiazole derivatives .

Experimental Design : Pair synthesis with in vitro assays (e.g., MIC for antimicrobial activity) and ADMET profiling to prioritize derivatives .

Advanced: How to optimize regioselectivity in fused heterocyclic systems derived from this compound?

When using 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbaldehyde as a building block:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiazole C2 position, while non-polar solvents (e.g., toluene) may shift reactivity to the pyrazole ring .

- Catalytic Systems : Employ Cu(I) or Pd(0) catalysts for cycloaddition reactions (e.g., forming pyrazolo[3,4-c]pyrazoles) .

Case Study : Treatment with hydrazine hydrate in ethanol under reflux yields fused pyrazolo-thiazoles, whereas room-temperature reactions with iodine favor amine-substituted products .

Advanced: What strategies mitigate decomposition during purification?

- Chromatography : Use silica gel pretreated with 1% triethylamine to neutralize acidic byproducts. Avoid prolonged exposure to light or oxygen.

- Recrystallization : Select solvents with low polarity (e.g., ethyl acetate/hexane) to prevent aldehyde oxidation.

- Stabilization : Store the compound at −20°C under nitrogen, and add stabilizers (e.g., BHT) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.